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Compound of Interest

Compound Name: 3,5-Diaminophenylboronic acid

Cat. No.: B1425865

The field of advanced materials and medicinal chemistry is perpetually driven by the quest for
molecular building blocks that offer both structural precision and functional versatility. Boron-
containing compounds, particularly arylboronic acids, have emerged as indispensable tools in
this pursuit. First synthesized in 1860, their utility was fully realized with the advent of
palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in
Chemistry.[1][2] Within this important class of molecules, 3,5-Diaminophenylboronic acid
(3,5-DAPBA) stands out. Its unique architecture—a central phenyl ring functionalized with a
boronic acid group and two amino groups in a C2-symmetric arrangement—makes it a
powerful linker for constructing highly ordered, functional materials and a key intermediate in
the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of
3,5-DAPBA, from its fundamental chemistry and synthesis to its cutting-edge applications.

Core Molecular Profile and Physicochemical
Properties

3,5-Diaminophenylboronic acid is an aromatic compound featuring both Lewis acidic
(boronic acid) and basic (amino) functional groups. This dual nature dictates its reactivity and
its utility in a wide range of chemical transformations.
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Property Data Source(s)
CAS Number 89641-16-7 [3]
Molecular Formula CeH9oBN20:2 [3]
Molecular Weight 151.96 g/mol [3]
Appearance 'tl)'yr/s\i\(l::li IellcT off-white to light- N/A
Predicted Boiling Point 491.0£55.0 °C [3]
Predicted Density 1.33+0.1 g/lcm3 [3]

Store in a cool, dark place
under an inert atmosphere;

Storage Conditions freezer storage (-20°C) is [3]
recommended for long-term

stability.

The Synthetic Pathway: From Precursor to Product

While the precise first synthesis of 3,5-DAPBA is not prominently documented in seminal
literature, its preparation follows logical and well-established organometallic and functional
group transformation methodologies. The most common and reliable route begins with a readily
available dinitro-substituted aromatic precursor, which is first borylated and then reduced. This
multi-step process ensures the correct placement of the functional groups.

A generalized synthetic workflow is depicted below.

Step 1: Borylation
Step 2: Reduction

Miyaura Borylation
e.g., B2pin2, Pd catalyst, Base

Nitro Group Reduction

’ (e.9., H2/Pd-C or SnCIZ/HCI)_l (B,S-Diaminophenylboronic Aci@
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Caption: General synthetic route to 3,5-Diaminophenylboronic Acid.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid

The initial step involves installing the boronic acid moiety onto the dinitrophenyl scaffold. While
various methods exist for forming carbon-boron bonds, the Miyaura borylation reaction, which
couples a haloaromatic compound with a diboron reagent like bis(pinacolato)diboron (Bzpinz),
is a common and high-yielding approach.[2]

e Principle of the Reaction: This palladium-catalyzed cross-coupling reaction involves the
oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the
diboron reagent and reductive elimination to yield the arylboronate ester. This ester is then
hydrolyzed to the boronic acid.

Step 2: Reduction of the Nitro Groups

The final step is the simultaneous reduction of the two nitro groups to primary amines. This
transformation must be performed under conditions that do not degrade the boronic acid group.

e Principle of the Reaction: Catalytic hydrogenation using hydrogen gas and a palladium-on-
carbon catalyst (H2/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems
like tin(ll) chloride in hydrochloric acid (SnClz/HCI) can be employed, which are particularly
effective for nitro group reductions.

Core Applications: A Molecule of Design

The specific arrangement of the two amino groups and one boronic acid group makes 3,5-
DAPBA a highly sought-after component in materials science and drug discovery.

Covalent Organic Frameworks (COFs)

3,5-DAPBA is a premier building block for the synthesis of COFs, which are crystalline, porous
polymers with highly ordered structures.[3][4]

o Causality of Application: The magic is in the geometry. The two amino groups act as points of
connection that can react with multi-aldehyde linkers (like 1,3,5-triformylbenzene) to form
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stable imine bonds.[5] The boronic acid group can either be a terminal functional group that
lines the pores of the COF, or it can undergo self-condensation to form boroxine rings,
creating a different type of COF linkage. This "bottom-up" approach allows for the precise
design of porous materials for applications in gas storage, separation, and catalysis.[5][6]

{3,5-Diaminophenylboronic Acid | H2N—(Ph-B(OH)2)—NHz} {1,3,5-Triformylbenzene | (CHO)s—Ph}

Condensation Reaction Condensation Reaction
(-H20) (-H20)

Ordered Porous Structure
Imine-Linked Covalent Organic Framework (COF) High Surface Area
Tunable Properties

Click to download full resolution via product page

Caption: Formation of a COF from 3,5-DAPBA and a trialdehyde linker.

Advanced Chemical and Biological Sensors

The boronic acid functional group has a unique and powerful ability to form reversible covalent
bonds with molecules containing cis-diol units (two hydroxyl groups on adjacent carbon atoms).
This interaction is the foundation of its use in sensor technology.[3]

o Causality of Application: Sugars (like glucose), glycoproteins, and even the cell walls of
bacteria contain cis-diol moieties. When a sensor surface is functionalized with 3,5-DAPBA,
the boronic acid acts as a recognition element. Upon binding to a diol-containing analyte, a
five-membered ring complex is formed.[7] This binding event can be transduced into a
measurable signal (e.g., a change in color, fluorescence, or electrical impedance). The two
amino groups in 3,5-DAPBA provide robust anchor points for immobilization onto sensor
surfaces like gold nanopatrticles or electrodes, creating a denser and more stable recognition
layer compared to mono-amino analogues.[8][9]
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Caption: Boronic acid-based sensing of a cis-diol analyte.

Drug Development and Medicinal Chemistry

In the pharmaceutical industry, 3,5-DAPBA serves as a versatile intermediate. Boronic acids
themselves are present in several FDA-approved drugs, such as the anticancer agent
Bortezomib (Velcade®).[2]

o Causality of Application: 3,5-DAPBA is primarily used as a linker in palladium-catalyzed
cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The boronic acid is the reactive
group for the coupling, while the two amino groups can be used as handles to attach other
molecular fragments or to be incorporated into a larger molecular scaffold. This allows
medicinal chemists to build complex, three-dimensional molecules from simpler precursors,
accelerating the discovery of new therapeutic agents.[3] Its structure is also ideal for creating
molecularly imprinted polymers for selective drug recognition and delivery applications.[3]

Experimental Protocols

The following sections provide detailed, exemplary methodologies for the synthesis of 3,5-
DAPBA and its application in COF synthesis. These protocols are illustrative and should be
adapted and performed in a properly equipped laboratory with all necessary safety precautions.

Protocol: Synthesis of 3,5-Diaminophenylboronic Acid
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This protocol outlines a two-step synthesis starting from 1-bromo-3,5-dinitrobenzene.
Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid Pinacol Ester

e Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or
nitrogen), combine 1-bromo-3,5-dinitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and
potassium acetate (3.0 eq).

o Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture
by bubbling argon through it for 15-20 minutes. Add [1,1'-
Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.03 eq) as the
catalyst.

o Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the
reaction progress by thin-layer chromatography (TLC).

o Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it
through a pad of Celite to remove inorganic salts and the catalyst.

« Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can
be purified by column chromatography on silica gel or by recrystallization from a suitable
solvent system (e.g., ethyl acetate/hexanes) to yield the 3,5-dinitrophenylboronic acid
pinacol ester.

Step 2: Reduction to 3,5-Diaminophenylboronic Acid

o Reaction Setup: Dissolve the 3,5-dinitrophenylboronic acid pinacol ester (1.0 eq) from the
previous step in a solvent mixture, typically ethanol or ethyl acetate.

o Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

o Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with
hydrogen gas and then maintain a positive pressure of hydrogen (or use a balloon) while
stirring vigorously at room temperature.

o Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC until
the starting material is fully consumed.
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o Workup and Hydrolysis: Filter the reaction mixture through Celite to remove the palladium
catalyst, washing the pad with the reaction solvent. The filtrate now contains the
aminophenylboronate ester. To hydrolyze the ester to the free boronic acid, the solvent can
be evaporated and the residue treated with aqueous acid (e.g., 1M HCI), followed by
neutralization and extraction.

 Purification: The final product, 3,5-Diaminophenylboronic acid, can be purified by
recrystallization or precipitation to yield the final product.

Protocol: Synthesis of an Imine-Linked COF

This protocol describes the synthesis of a 2D COF using 3,5-DAPBA and 1,3,5-
triformylbenzene (TFB).

o Reagent Preparation: Prepare separate solutions of 3,5-Diaminophenylboronic acid (3.0
eq) and 1,3,5-triformylbenzene (2.0 eq) in a suitable solvent mixture, such as
mesitylene/dioxane.

e Reaction Setup: In a Pyrex tube, combine the two solutions. Add an agueous acetic acid
solution (e.g., 6M) as a catalyst for imine formation.

e Sonication: Briefly sonicate the mixture to ensure homogeneity.

» Crystallization: Tightly seal the Pyrex tube. Place it in an oven and heat at a constant
temperature (typically 120 °C) for 3-5 days without agitation. During this time, the COF will
precipitate as a crystalline powder.

« |solation and Washing: After cooling the tube to room temperature, collect the solid product
by filtration. Wash the powder sequentially with anhydrous solvents like acetone and
tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species.

 Activation: Dry the purified COF powder under high vacuum at an elevated temperature
(e.g., 150 °C) to remove any trapped solvent from the pores. The resulting activated COF is
ready for characterization and application.

Conclusion and Future Outlook
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3,5-Diaminophenylboronic acid is more than just a chemical reagent; it is a testament to the
power of rational molecular design. Its unique trifunctional structure provides chemists and
material scientists with a reliable and versatile tool for building complexity and function from the
bottom up. As research into COFs, targeted drug delivery, and advanced diagnostics continues
to accelerate, the demand for such well-defined molecular building blocks will undoubtedly
grow. Future innovations may involve modifying the phenyl backbone or the boronic acid itself
to fine-tune its electronic properties and binding affinities, further expanding the already
impressive utility of this remarkable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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